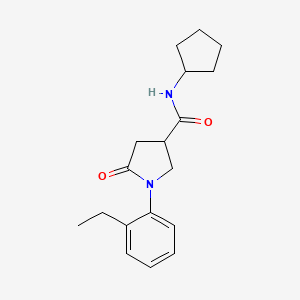![molecular formula C19H22N2O4S B4723134 N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4723134.png)
N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide
描述
N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, also known as PSB-603, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in regulating immune cell trafficking and vascular permeability.
作用机制
N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide selectively binds to and inhibits the S1P1 receptor, which is mainly expressed on lymphocytes and endothelial cells. By blocking the S1P1 signaling pathway, N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide can reduce the migration of immune cells from lymphoid organs to peripheral tissues, thereby suppressing inflammation and autoimmune responses. N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide can also decrease vascular permeability and inhibit tumor cell migration and invasion.
Biochemical and Physiological Effects:
N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been shown to have potent and selective antagonistic activity against the S1P1 receptor. In animal models, N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide can reduce the severity of autoimmune diseases, such as experimental autoimmune encephalomyelitis and collagen-induced arthritis. N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide can also inhibit the growth and metastasis of cancer cells in vitro and in vivo. However, N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide may also have off-target effects on other receptors, such as S1P2 and S1P3, which may limit its specificity and efficacy.
实验室实验的优点和局限性
N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has several advantages for lab experiments, including its high potency and selectivity, well-established synthesis method, and availability from commercial sources. N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide can also be easily administered to animals by intraperitoneal injection or oral gavage. However, N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide may have some limitations, such as its potential off-target effects and variable pharmacokinetics in different animal species and strains. Therefore, careful dose-response studies and pharmacokinetic analysis are required to ensure the reproducibility and reliability of the experimental results.
未来方向
N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has great potential for future research in various fields, such as immunology, oncology, and pharmacology. Some possible future directions include:
1. Investigating the role of S1P1 in other physiological and pathological processes, such as wound healing, angiogenesis, and neurodegeneration.
2. Developing more potent and selective S1P1 antagonists with improved pharmacokinetic profiles and fewer off-target effects.
3. Combining N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide with other drugs or therapies to enhance its efficacy and reduce side effects.
4. Developing N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide as a potential therapeutic agent for autoimmune diseases, cancer, and other diseases.
Conclusion:
In conclusion, N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide is a potent and selective antagonist of the S1P1 receptor, which has been extensively used in scientific research to investigate the role of S1P1 signaling in various physiological and pathological processes. N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has shown promising results in animal models of autoimmune diseases and cancer, but further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential clinical applications.
科学研究应用
N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been extensively used in scientific research to investigate the role of S1P1 in various physiological and pathological processes. It has been shown to modulate immune cell trafficking, vascular permeability, and inflammation in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has also been used to study the effect of S1P1 signaling on cancer cell migration and invasion.
属性
IUPAC Name |
N-phenyl-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(20-16-7-3-1-4-8-16)15-25-17-9-11-18(12-10-17)26(23,24)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZIPHFJNJIHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4723053.png)
![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-pyrrolidinedione](/img/structure/B4723066.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4723070.png)
![(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B4723072.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4723073.png)

![N-{3-[({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4723095.png)
![6-benzyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4723097.png)

![ethyl 1-[3-(1H-pyrazol-1-yl)propyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4723104.png)
![2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole](/img/structure/B4723109.png)

![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide](/img/structure/B4723118.png)
